Structural Differentiation: para-Methoxybenzyl vs. Unsubstituted Benzyl Amide Side Chain
The target compound incorporates a para-methoxy group on the N-benzylamide ring, distinguishing it from the closest commercially available analog N-benzyl-4-(4-methoxybenzoyl)-1H-pyrrole-2-carboxamide (CAS 478259-47-1), which bears an unsubstituted benzyl group [1]. This structural difference adds one hydrogen bond acceptor (total 4 vs. 3), increases topological polar surface area (80.4 Ų vs. ~71.3 Ų predicted for the des-methoxy analog), and raises the calculated XLogP3 to 3.1 [2]. In the broader pyrrole-2-carboxamide SAR landscape, para-substitution on the benzylamide has been shown to modulate both target binding affinity and metabolic stability [3].
| Evidence Dimension | Structural and physicochemical properties |
|---|---|
| Target Compound Data | 4-(4-methoxybenzoyl)-N-(4-methoxybenzyl): MW 364.4, TPSA 80.4 Ų, HBA 4, XLogP3 3.1, 7 rotatable bonds |
| Comparator Or Baseline | N-benzyl-4-(4-methoxybenzoyl)-1H-pyrrole-2-carboxamide (CAS 478259-47-1): MW 334.4, TPSA ~71.3 Ų (predicted), HBA 3, 6 rotatable bonds |
| Quantified Difference | Δ MW = +30 Da; Δ TPSA ≈ +9.1 Ų; Δ HBA = +1; Δ rotatable bonds = +1 |
| Conditions | Computed physicochemical properties (PubChem 2.2 / Cactvs 3.4.8.24) |
Why This Matters
The additional para-methoxy substituent alters hydrogen-bonding capacity and lipophilicity, which may affect binding pose, target residence time, and ADME properties relative to the unsubstituted benzyl analog—factors critical for lead optimization decisions.
- [1] PubChem. N-benzyl-4-(4-methoxybenzoyl)-1H-pyrrole-2-carboxamide, CID 5096697 Related Compounds. https://pubchem.ncbi.nlm.nih.gov/compound/439112-00-2 View Source
- [2] PubChem. 4-(4-Methoxybenzoyl)-N-[(4-methoxyphenyl)methyl]-1H-pyrrole-2-carboxamide, Computed Properties (PubChem release 2025.09.15). CID 5096697. View Source
- [3] Wakabayashi K, Miyachi H, Hashimoto Y, Tanatani A. Bioorg Med Chem. 2005;13(8):2837-2846. SAR of 4-substituted pyrrole-2-carboxamide AR antagonists. View Source
